molecular formula C9H13NO2 B11916356 4-[(Ethylamino)methyl]pyrocatechol

4-[(Ethylamino)methyl]pyrocatechol

Cat. No.: B11916356
M. Wt: 167.20 g/mol
InChI Key: YZFDMQLPGMVPEH-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]pyrocatechol is a chemical compound that has garnered interest in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylamino)methyl]pyrocatechol typically involves the reaction of pyrocatechol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylamino)methyl]pyrocatechol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Ethylamino)methyl]pyrocatechol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biochemical pathways and its potential as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]pyrocatechol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are key regulators of inflammatory responses. These interactions can modulate various cellular processes and contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Ethylamino)methyl]pyrocatechol include:

    Catechol (1,2-dihydroxybenzene): A simple dihydroxybenzene compound with similar chemical properties.

    Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with distinct chemical and biological properties.

    Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene isomer with different reactivity and applications

Uniqueness

This compound is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biomolecules and contributes to the compound’s potential therapeutic applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(ethylaminomethyl)benzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-2-10-6-7-3-4-8(11)9(12)5-7/h3-5,10-12H,2,6H2,1H3

InChI Key

YZFDMQLPGMVPEH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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